molecular formula C22H24N6O B2427172 N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-87-7

N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2427172
CAS No.: 955304-87-7
M. Wt: 388.475
InChI Key: MJQISCPLVWYKAG-UHFFFAOYSA-N
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Description

N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

6-N-butyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-3-4-13-23-22-26-20(25-16-9-8-12-18(14-16)29-2)19-15-24-28(21(19)27-22)17-10-6-5-7-11-17/h5-12,14-15H,3-4,13H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQISCPLVWYKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with butylamine and phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and methoxyphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Biological Activity

N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article explores the biological activity of this compound through a review of relevant literature, including synthesis, mechanisms of action, and biological evaluations.

  • Molecular Formula : C23H26N6O
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 946219-47-2

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its ability to inhibit casein kinase 1 (CK1), an enzyme involved in various cellular processes including cell cycle regulation and apoptosis. Aberrant CK1 activity is linked to cancer progression and neurodegenerative disorders. The inhibition of CK1 by pyrazolo[3,4-d]pyrimidines can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have shown potent inhibitory effects on various cancer cell lines:

  • IC50 Values :
    • Against A549 (lung cancer) cells: 8.21 µM
    • Against HCT-116 (colon cancer) cells: 19.56 µM
    • Inhibition of wild-type EGFR: IC50 = 0.016 µM
    • Inhibition of mutant EGFR (T790M): IC50 = 0.236 µM .

These findings suggest that the compound can effectively target both wild-type and mutant forms of EGFR, making it a candidate for further development as an anticancer agent.

Induction of Apoptosis

Flow cytometric analyses have indicated that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly—an important marker for apoptosis regulation. This suggests that this compound may promote cell death in tumor cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by their structural features. Substituents on the phenyl rings and variations in the pyrazole moiety can enhance or diminish their inhibitory effects on kinases:

Substituent Effect on Activity
Methoxy groupEnhances solubility and potency
Butyl chainImproves binding affinity
Variations in phenyl groupsAlters selectivity towards specific kinases

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • CK1 Inhibition : Research highlighted the discovery of new pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors, demonstrating their potential in treating diseases related to dysregulated CK1 activity .
  • EGFR Inhibition : A study synthesized new derivatives that showed promising anti-proliferative activity against lung and colon cancer cell lines while also inhibiting EGFR effectively .

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